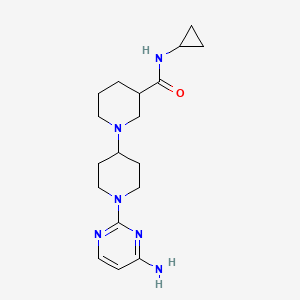![molecular formula C22H21N3O2 B5291936 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol, also known as PBOX-15, is a compound that has gained attention in the field of cancer research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol is not fully understood. However, it is believed to act by disrupting the function of mitochondria in cancer cells. This leads to the release of pro-apoptotic proteins, which activate the apoptotic pathway and ultimately result in cell death.
Biochemical and Physiological Effects:
4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling.
Advantages and Limitations for Lab Experiments
One advantage of 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol is its selectivity for cancer cells, which allows for the targeting of cancer cells while sparing normal cells. Another advantage is its ability to induce apoptosis in cancer cells, which is a desirable outcome for cancer therapy. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Future Directions
For research on 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol include further studies to elucidate its mechanism of action, optimization of its use as a therapeutic agent, and exploration of its potential in combination with other cancer therapies. Additionally, research on 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol could lead to the development of other compounds with similar selectivity for cancer cells and induction of apoptosis.
Synthesis Methods
The synthesis of 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol involves the reaction of 2-methoxyphenol with 1-benzyl-1H-benzimidazole-2-carbaldehyde, followed by reduction with sodium borohydride. This results in the formation of 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol as a yellow solid with a melting point of 155-157°C.
Scientific Research Applications
4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol has shown potential as a therapeutic agent for the treatment of cancer. In vitro studies have demonstrated that 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol induces apoptosis (programmed cell death) in cancer cells, while sparing normal cells. 4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol has also been shown to inhibit tumor growth in animal models of cancer.
properties
IUPAC Name |
4-[[(1-benzylbenzimidazol-2-yl)amino]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-27-21-13-17(11-12-20(21)26)14-23-22-24-18-9-5-6-10-19(18)25(22)15-16-7-3-2-4-8-16/h2-13,26H,14-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMSUYUUKMZXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B5291862.png)
![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5291871.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5291887.png)
![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5291893.png)

![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylcarbonyl]-2(1H)-pyridinone](/img/structure/B5291911.png)

![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)

![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)